molecular formula C23H14N2O3S B2651321 N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide CAS No. 477547-18-5

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide

Cat. No.: B2651321
CAS No.: 477547-18-5
M. Wt: 398.44
InChI Key: RGVYKJLEDVHLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide is a synthetic hybrid molecule designed for pharmaceutical research, integrating pharmacologically active coumarin, thiazole, and naphthalene moieties. This molecular architecture is strategically chosen based on studies of similar compounds, which show promise in targeting multifactorial diseases such as cancer and neurodegenerative disorders . The coumarin core is associated with diverse biological activities, while the thiazole ring is a critical scaffold known for its enzyme-inhibitory properties . Preliminary research on analogous structures suggests this compound may exhibit potent antitumor activity . Similar thiazole-coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with mechanisms that can include the induction of apoptosis through modulation of Bcl-2 family proteins . Furthermore, the compound's structure indicates potential for enzyme inhibition . The thiazole moiety is frequently implicated in the inhibition of enzymes like carbonic anhydrase, disrupting critical metabolic pathways in pathological cells . Molecular docking studies of related compounds reveal that hydrophobic interactions and hydrogen bonding are key for ligand-receptor binding, which can be optimized for enhanced potency and selectivity . In the context of neurodegenerative disease (NDD) research , this compound's hybrid structure aligns with the development of new heterocyclic therapeutics. Approved drugs for conditions like Alzheimer's and Parkinson's disease often feature heterocyclic cores that target key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO), or receptors like the N-methyl-D-aspartate (NMDA) receptor . The structural features of this naphthamide derivative make it a compelling candidate for in silico and in vitro studies aimed at these and other therapeutic targets implicated in NDDs. This product is intended for research and further chemical characterization in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic use, or human consumption.

Properties

IUPAC Name

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14N2O3S/c26-21(17-10-9-14-5-1-2-6-15(14)11-17)25-23-24-19(13-29-23)18-12-16-7-3-4-8-20(16)28-22(18)27/h1-13H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVYKJLEDVHLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AChE Inhibition (Alzheimer’s Disease):
  • Target Compound Derivatives: 6c (IC50 = 43 nM): Mixed-type inhibition with >4,000-fold selectivity for AChE over BuChE . 6a (IC50 = 120 nM): Lower potency, highlighting the importance of amino group bulk .
Antimicrobial Activity:
  • NS-5 () : Exhibits broad-spectrum activity (e.g., against S. aureus and E. coli) due to halogenated aromatic rings .
α-Glucosidase Inhibition (Diabetes):
  • Compound 10 () : IC50 = 8.2 µM, attributed to the 3-methoxyphenyl group enhancing binding to the enzyme’s active site .

Physicochemical Properties

Property Target Compound Derivatives Compound 10 () NS-5 ()
Melting Point (°C) 228–232 228–232 130–200
Molecular Weight (g/mol) ~408–446 408.20 358.4
IR Peaks (cm⁻¹) 1714 (C=O), 3294 (N–H) 1714 (C=O), 3294 (N–H) 1678 (C=O)
Yield (%) 20–80 66 85.6

Key Observations :

  • Higher melting points (216–232°C) in AChE inhibitors correlate with rigid coumarin-thiazole frameworks .
  • Halogenated derivatives (e.g., NS-5) exhibit lower melting points, likely due to disrupted crystallinity .

Structure-Activity Relationship (SAR) Insights

Amino Substituents: Bulky, electron-donating groups (e.g., diethylamino in 6c) enhance AChE inhibition by fitting into the enzyme’s peripheral anionic site .

Aromatic Modifications :

  • Methoxy groups (Compound 10) improve α-glucosidase inhibition via hydrogen bonding .
  • Halogens (NS-5) enhance antimicrobial activity by increasing lipophilicity .

Linker Flexibility : The acetamide bridge is critical for maintaining optimal distance between coumarin and thiazole moieties, as shortening or rigidifying the linker reduces activity .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure comprising a naphthamide moiety linked to a thiazole ring and a chromenone unit. The general formula is C22H16N2O2SC_{22}H_{16}N_{2}O_{2}S. The synthesis typically involves multi-step reactions, including the condensation of chromenone derivatives with thiazole precursors.

Antimicrobial Activity

Recent studies have shown that derivatives of this compound exhibit moderate antibacterial and antifungal activities. For instance, compounds derived from this scaffold have been tested against various pathogens, demonstrating efficacy comparable to standard antibiotics like ampicillin and antifungals like ketoconazole .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDPathogen TestedMinimum Inhibitory Concentration (MIC)
3aStaphylococcus aureus100 µg/mL
3bEscherichia coli125 µg/mL
3cCandida albicans62.5 µg/mL

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Notably, it has shown promising results against multidrug-resistant cancer cells. For example, a study indicated that the compound induced apoptosis in CCRF-CEM cells through mitochondrial dysfunction and endoplasmic reticulum stress pathways .

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
CCRF-CEM10Apoptosis via mitochondrial dysfunction
CEM/ADR5000 (MDR)12Bypasses P-glycoprotein-mediated resistance
MCF715Induction of ER stress

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The thiazole ring enhances interaction with biological targets, while the chromenone moiety contributes to its electron-withdrawing properties, improving binding affinity to cellular targets.

Key Findings from SAR Studies

  • Modification of the Thiazole Ring : Altering substituents on the thiazole ring has been shown to enhance antimicrobial potency.
  • Naphthamide Variants : Different naphthamide derivatives exhibit varying levels of cytotoxicity, suggesting that fine-tuning this portion can optimize therapeutic effects.

Case Studies

  • Anticancer Study : In vivo studies using zebrafish xenograft models demonstrated that this compound significantly reduced tumor growth, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : A comparative study against traditional antibiotics showed that certain derivatives not only matched but sometimes exceeded the efficacy of established treatments against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-naphthamide and its derivatives?

  • Methodological Answer : The synthesis typically involves a multi-step approach starting with chloroacetylation of a coumarin-thiazole precursor. For example, compound 4 (2-chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) is synthesized by reacting 3-(2-aminothiazol-4-yl)-2H-chromen-2-one (3 ) with chloroacetyl chloride in chloroform under reflux with triethylamine as a base . Subsequent derivatives are formed by substituting the chloro group with amines (e.g., aniline, benzylamine) in dimethylformamide at 70°C for 12–14 hours. Yields range from 64% to 97%, depending on substituent reactivity and reaction optimization .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Characterization relies on spectral techniques:

  • IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1715 cm⁻¹ for coumarin and acetamide) .
  • ¹H-NMR confirms connectivity, such as thiazole NH protons at δ 11.23–12.86 ppm and aromatic protons between δ 6.00–8.68 ppm .
  • Mass spectrometry (e.g., m/z 378.25 [M+H]+ for compound 5 ) verifies molecular weight .

Q. What in vitro assays are used to evaluate α-glucosidase inhibitory activity?

  • Methodological Answer : The α-glucosidase inhibition assay involves incubating test compounds with enzyme (e.g., from Saccharomyces cerevisiae) and substrate (p-nitrophenyl-α-D-glucopyranoside) at 37°C. Activity is quantified by measuring absorbance at 405 nm after terminating the reaction with Na₂CO₃. IC₅₀ values are calculated using dose-response curves, with the most potent derivative (compound 18 ) showing an IC₅₀ of 0.1449 µM .

Advanced Research Questions

Q. How can molecular docking and dynamics studies elucidate the α-glucosidase inhibition mechanism?

  • Methodological Answer :

  • Docking : Use software like AutoDock Vina to model ligand-protein interactions. The 4-bromophenyl derivative (compound 18 ) shows key hydrophobic interactions with residues like Phe157 and Tyr158, while polar groups form hydrogen bonds with Asp242 .
  • Molecular Dynamics (MD) : Perform 100 ns simulations in GROMACS to assess complex stability. Root-mean-square deviation (RMSD) analysis confirms stable binding, with hydrophobic contributions dominating over electrostatic interactions .

Q. How do structural modifications influence bioactivity in coumarin-thiazole derivatives?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -Br in compound 18 ) enhance activity by increasing hydrophobic binding, while methoxy groups (e.g., compound 19 ) reduce potency due to steric hindrance .
  • Substituent position : Para-substituted aryl groups (e.g., 4-bromophenyl) improve IC₅₀ values compared to ortho/meta substitutions . Quantitative Structure-Activity Relationship (QSAR) models can further predict activity trends.

Q. How to resolve contradictions in bioactivity data across derivatives?

  • Methodological Answer :

  • Statistical analysis : Use ANOVA to compare IC₅₀ values and identify outliers. For example, lower yields in compound 13 (64%) vs. 19 (76%) may correlate with impurities affecting bioactivity .
  • Experimental validation : Repeat assays under controlled conditions (e.g., pH 6.8, 37°C) to minimize variability. Cross-validate with alternative assays (e.g., fluorescence-based enzymatic inhibition) .

Q. What computational methods assess protein-ligand complex stability?

  • Methodological Answer :

  • Binding free energy calculations : Use Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to quantify contributions from van der Waals, electrostatic, and solvation energies. For compound 18 , ΔGbinding ≈ -45 kcal/mol indicates strong affinity .
  • Principal Component Analysis (PCA) : Identify conformational changes in α-glucosidase during MD simulations, focusing on active-site flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.